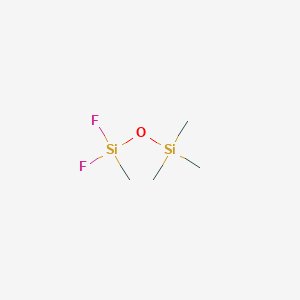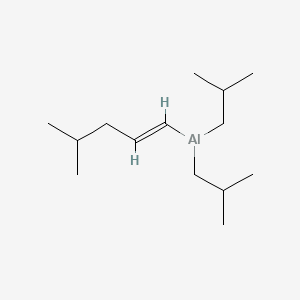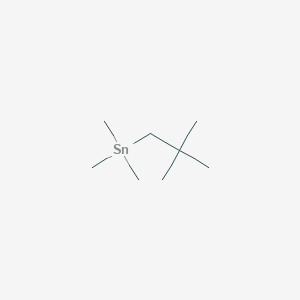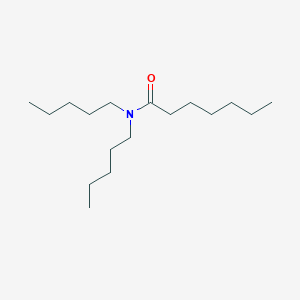
1-Butoxyhex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxyhex-2-ene, also known as (2E)-1-Butoxy-2-hexene, is an organic compound with the molecular formula C10H20O. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is notable for its unique structure, which includes a butoxy group attached to the second carbon of a hexene chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butoxyhex-2-ene can be synthesized through various methods. One common approach involves the reaction of 1-bromohex-2-ene with sodium butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the butoxide ion displaces the bromine atom .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and ensure high selectivity towards the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Butoxyhex-2-ene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: 1-Butoxyhexane
Substitution: Haloalkanes
Aplicaciones Científicas De Investigación
1-Butoxyhex-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in studies involving lipid membranes due to its amphiphilic nature.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Mecanismo De Acción
The mechanism of action of 1-Butoxyhex-2-ene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of carbonyl compounds. In reduction reactions, hydrogen atoms are added across the double bond, converting it to a single bond .
Comparación Con Compuestos Similares
Similar Compounds
1-Butoxyhexane: Similar in structure but lacks the double bond, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of both a butoxy group and a double bond, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
54340-67-9 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
1-butoxyhex-2-ene |
InChI |
InChI=1S/C10H20O/c1-3-5-7-8-10-11-9-6-4-2/h7-8H,3-6,9-10H2,1-2H3 |
Clave InChI |
LXDQSUZPIXBWIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC=CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


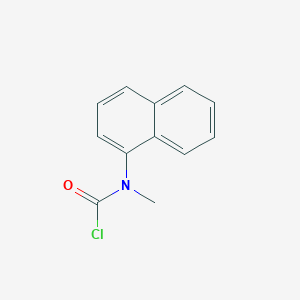
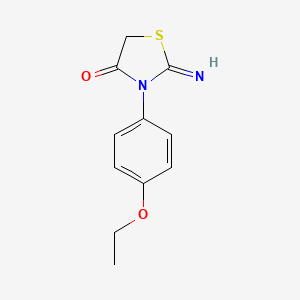
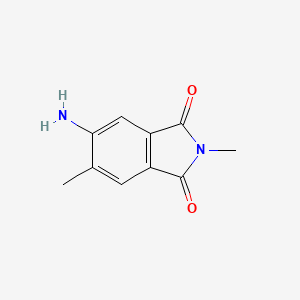

![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)
![Chromium(3+) tris[bis(trimethylsilyl)methanide]](/img/structure/B14630862.png)
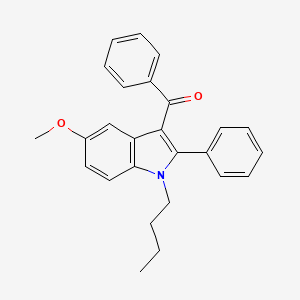

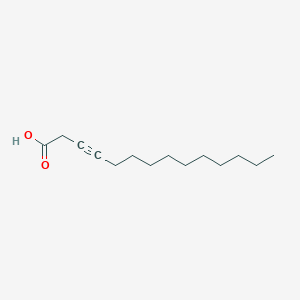
![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)
